molecular formula C8H18N2O4 B172429 1-(2,2-Diethoxyethyl)-3-methoxyurea CAS No. 116451-49-1

1-(2,2-Diethoxyethyl)-3-methoxyurea

Cat. No.: B172429
CAS No.: 116451-49-1
M. Wt: 206.24 g/mol
InChI Key: BHXLZXJRTXHILL-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3-methoxyurea is an organic compound with the molecular formula C8H18N2O4 It is a derivative of urea, characterized by the presence of a diethoxyethyl group and a methoxy group attached to the urea core

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-methoxyurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)-3-methoxyurea typically involves the reaction of 2,2-diethoxyethanol with isocyanates in the presence of a suitable catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity. The general reaction scheme can be represented as follows:

2,2-Diethoxyethanol+IsocyanateThis compound\text{2,2-Diethoxyethanol} + \text{Isocyanate} \rightarrow \text{this compound} 2,2-Diethoxyethanol+Isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large volumes of reactants. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-3-methoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-(2,2-Diethoxyethyl)-3-methoxyurea exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

    1-(2,2-Diethoxyethyl)urea: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    1-(2,2-Dimethoxyethyl)urea: Contains two methoxy groups, which can influence its solubility and biological activity.

Uniqueness: 1-(2,2-Diethoxyethyl)-3-methoxyurea is unique due to the presence of both diethoxyethyl and methoxy groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4/c1-4-13-7(14-5-2)6-9-8(11)10-12-3/h7H,4-6H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLZXJRTXHILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553025
Record name N-(2,2-Diethoxyethyl)-N'-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116451-49-1
Record name N-(2,2-Diethoxyethyl)-N'-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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